2-Methoxybenzaldehyde oxime 2-Methoxybenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14447516
InChI: InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2-Methoxybenzaldehyde oxime

CAS No.:

Cat. No.: VC14447516

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxybenzaldehyde oxime -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name N-[(2-methoxyphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3
Standard InChI Key CBQNSTKQBGIAEL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C=NO

Introduction

Structural Characteristics

Molecular Architecture

2-Methoxybenzaldehyde oxime consists of a benzene ring with a methoxy (-OCH3_3) group at the 2-position and an oxime (-C=N-OH) group at the 1-position. The oxime group exists predominantly in the E-configuration due to steric and electronic stabilization . The IUPAC name is (E)-N-[(2-methoxyphenyl)methylidene]hydroxylamine, and its SMILES notation is COC1=CC=CC=C1/C=N/O .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8_8H9_9NO2_2
Molecular Weight151.16 g/mol
InChI KeyCBQNSTKQBGIAEL-RMKNXTFCSA-N
CAS Number29577-53-5

Synthesis and Reactivity

Conventional Synthesis

The compound is typically synthesized via the condensation of o-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in ethanol . Microwave-assisted methods have been developed to enhance efficiency, achieving conversions exceeding 90% in 5 minutes under 300 W irradiation .

Reaction Pathways

2-Methoxybenzaldehyde oxime participates in acid-catalyzed Beckmann rearrangements and serves as a precursor for nitriles. For instance, treatment with sodium bisulfate at 100–150°C yields 2-methoxybenzonitrile . Its coordination chemistry is notable; it forms polynuclear copper(II) complexes when reacted with copper acetate, as demonstrated by X-ray crystallography .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a pale yellow solid at room temperature, with a melting point of 100–101°C . Its predicted boiling point is 258.3±23.0°C, and it exhibits limited solubility in water but dissolves readily in ethanol, methanol, and ether .

Table 2: Physical Properties

PropertyValueSource
Melting Point100–101°C
Density1.07±0.1 g/cm³
pKa10.75±0.10

Crystallographic Analysis

Crystal Structure

Single-crystal X-ray diffraction reveals that 2-methoxybenzaldehyde oxime crystallizes in the orthorhombic space group Pna21_1 with unit cell parameters a = 11.1719 Å, b = 16.4260 Å, c = 4.02490 Å, and Z = 4 . The oxime group forms an intramolecular O-H···N hydrogen bond, stabilizing the E-isomer. Intermolecular O-H···O interactions create dimers linked by inversion centers .

Table 3: Crystallographic Data

ParameterValueSource
Space GroupPna21_1
Unit Cell Volume724.3 ų
Residual Factor (R1_1)0.0330

Applications in Coordination Chemistry

Metal Complex Formation

The oxime group acts as a bidentate ligand, coordinating to metal ions via the imine nitrogen and hydroxyl oxygen. A copper(II) complex synthesized from 2-hydroxy-5-methoxybenzaldehyde oxime adopts an octahedral geometry, with Cu(II) centers bonded to two imino N, two phenolate O, and two oxime O atoms . This complex demonstrates catalytic activity in olefin oxidation reactions .

Hazard StatementPrecautionary MeasureSource
H301Use in well-ventilated areas
H315Avoid skin contact
H335Wear respiratory protection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator